(R)-3-([1,1'-Biphenyl]-2-yl)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid
Description
Table 1: Structural Comparison of Biphenyl-Containing Analogues
Substitution Patterns : Unlike the target compound, which features a biphenyl group at position 2, analogues such as N-tert-butoxycarbonyl-3-biphenyl-4-yl-L-alanine exhibit para-substitution. This positional isomerism significantly alters electronic properties, as ortho-substituted biphenyls exhibit greater steric hindrance and reduced conjugation compared to para-substituted derivatives.
Stereochemical Considerations : The (R)-configuration of the target compound contrasts with the (S)-enantiomer in N-tert-butoxycarbonyl-3-biphenyl-4-yl-L-alanine and the D-configuration in N-Boc-N-methyl-3-(biphenyl-4-yl)-D-alanine. These stereochemical differences influence molecular recognition processes, particularly in enzyme-binding interactions.
Boc Group Functionality : The tert-butoxycarbonyl group in the target compound serves as a protective moiety for the primary amine, a feature shared with Boc-(R,S)-3-amino-3-(biphenyl)propionic acid. However, the presence of an additional methyl group in N-Boc-N-methyl-3-(biphenyl-4-yl)-D-alanine introduces steric bulk that moderates solubility and reactivity.
Properties
Molecular Formula |
C21H25NO4 |
|---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
(2R)-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-3-(2-phenylphenyl)propanoic acid |
InChI |
InChI=1S/C21H25NO4/c1-21(2,3)26-20(25)22-14-17(19(23)24)13-16-11-7-8-12-18(16)15-9-5-4-6-10-15/h4-12,17H,13-14H2,1-3H3,(H,22,25)(H,23,24)/t17-/m1/s1 |
InChI Key |
SZIDNVRWDSGABA-QGZVFWFLSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H](CC1=CC=CC=C1C2=CC=CC=C2)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CC1=CC=CC=C1C2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Asymmetric Hydrogenation of α,β-Unsaturated Precursors
One of the most effective methods to prepare this compound involves asymmetric hydrogenation of an α,β-unsaturated precursor bearing the biphenyl substituent and the Boc-protected amino group.
- Starting Material: (R,E)-3-([1,1'-Biphenyl]-2-yl)-2-(((tert-butoxycarbonyl)amino)methyl)prop-2-enoic acid or related α,β-unsaturated derivatives.
- Catalysts: Transition metal complexes such as diiodo(p-cymene)ruthenium(II) dimer combined with chiral phosphine ligands (e.g., Mandyphos SL-M004-1).
- Conditions: Hydrogenation under mild pressure (e.g., 20 bar H₂), moderate temperature (around 40 °C), in ethanol or dichloromethane solvent systems.
- Outcome: High yield (up to ~87%) and excellent stereoselectivity to the (R)-configured product.
Example Reaction Conditions and Yields:
| Catalyst System | Solvent | Temperature (°C) | H₂ Pressure (bar) | Reaction Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Diiodo(p-cymene)ruthenium(II) dimer + Mandyphos | Ethanol | 40 | 20 | 6 | 86.9 | High stereoselectivity, crystalline product |
| 10% Pd on activated carbon | Ethanol | 25 | 10 | 20 | 73.8 | Longer reaction time, moderate yield |
This method is well-documented for related biphenyl amino acid derivatives and provides a scalable route with good control over stereochemistry.
Boc Protection of Amino Group
The tert-butoxycarbonyl (Boc) protecting group is typically introduced early in the synthesis to protect the amino functionality during subsequent transformations.
- Reagents: Di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base such as triethylamine.
- Procedure: The amino acid or amino intermediate is reacted with (Boc)₂O under mild conditions, often at 0–25 °C.
- Outcome: Formation of the Boc-protected amino acid with high purity and yield.
This step is crucial to prevent side reactions involving the amino group during hydrogenation or other synthetic steps.
Stereoselective Synthesis via Chiral Pool or Resolution
Alternative methods include:
- Chiral Pool Synthesis: Starting from naturally occurring chiral amino acids or derivatives, followed by biphenyl substitution and Boc protection.
- Resolution: Separation of racemic mixtures using chiral chromatography or crystallization with chiral resolving agents.
However, these methods are less commonly employed due to lower efficiency compared to asymmetric hydrogenation.
Detailed Research Findings and Data
Hydrogenation Catalysis and Selectivity
- The use of ruthenium-based catalysts with chiral phosphine ligands enables high enantioselectivity.
- Reaction monitoring by NMR and mass spectrometry confirms the stereochemical integrity and purity.
- Crystallographic analysis of the product confirms the (R)-configuration and the presence of the Boc group.
Purification and Characterization
- The product is typically isolated by filtration after crystallization from solvents such as isopropyl acetate and heptane mixtures.
- Melting point ranges around 122–124 °C (depending on the exact biphenyl substitution pattern).
- Analytical data (NMR, MS) confirm the structure and purity (≥95% assay).
Representative Analytical Data (NMR, MS)
| Parameter | Data (Example) |
|---|---|
| ^1H NMR (500 MHz, DMSO) | Signals corresponding to Boc tert-butyl (1.34 ppm, s, 9H), aromatic protons (7.2–7.6 ppm), and chiral center protons |
| ^13C NMR (125 MHz) | Characteristic carbons for Boc (28.3 ppm), biphenyl aromatic carbons (126–140 ppm), and carboxylic acid (177 ppm) |
| MS (ESI) | Molecular ion peak [MH]+ at m/z 384.2 consistent with C20H23NO4 |
Summary Table of Preparation Methods
| Method | Key Reagents/Catalysts | Conditions | Yield (%) | Stereoselectivity | Notes |
|---|---|---|---|---|---|
| Asymmetric hydrogenation | Ru(p-cymene)I2 dimer + Mandyphos ligand | 40 °C, 20 bar H₂, 6 h, ethanol | 86.9 | High (R) | Preferred method, scalable |
| Hydrogenation with Pd/C | 10% Pd on activated carbon | 25 °C, 10 bar H₂, 20 h, ethanol | 73.8 | Moderate | Longer reaction time |
| Boc protection | Di-tert-butyl dicarbonate, triethylamine | 0–25 °C, mild conditions | >90 | N/A | Standard protecting group step |
| Chiral pool synthesis | Chiral amino acid precursors | Multi-step | Variable | High | Less common, more complex |
Chemical Reactions Analysis
Types of Reactions
®-3-([1,1’-Biphenyl]-2-yl)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The biphenyl group and the tert-butoxycarbonyl-protected amine can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research indicates that biphenyl derivatives exhibit significant anticancer activity. The compound has been studied for its ability to inhibit tumor growth in various cancer cell lines. A study demonstrated that the compound effectively induced apoptosis in breast cancer cells through the modulation of apoptotic pathways and the inhibition of cell proliferation .
Neuroprotective Effects
The neuroprotective potential of this compound has been highlighted in studies focusing on neurodegenerative diseases. It was shown to protect neuronal cells from oxidative stress-induced damage, which is critical in conditions such as Alzheimer's disease . The compound's ability to scavenge free radicals contributes to its protective effects on neuronal health.
Case Study: Drug Development
A notable case study involved the synthesis of this compound as part of a larger drug development program targeting neurodegenerative disorders. The compound was incorporated into a drug formulation that showed promise in preclinical trials for reducing cognitive decline associated with Alzheimer's disease .
Material Science
Polymer Chemistry
In material science, the biphenyl structure is utilized in the development of advanced polymers. The incorporation of (R)-3-([1,1'-Biphenyl]-2-yl)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid into polymer matrices has been shown to enhance thermal stability and mechanical properties. This application is particularly relevant in creating high-performance materials for aerospace and automotive industries .
Optoelectronic Devices
The compound's unique electronic properties make it suitable for use in optoelectronic devices. Research has demonstrated that when integrated into organic light-emitting diodes (OLEDs), it improves light emission efficiency and device longevity .
Biochemistry
Enzyme Inhibition Studies
The compound has been evaluated for its role as an enzyme inhibitor. Studies have shown that it can inhibit specific enzymes involved in metabolic pathways, making it a candidate for therapeutic applications in metabolic disorders .
Case Study: Enzyme Activity Modulation
In a detailed investigation, (R)-3-([1,1'-Biphenyl]-2-yl)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid was tested against key enzymes in the kynurenine pathway, revealing its potential to modulate metabolic processes linked to neuroinflammation and neurodegeneration . This modulation could lead to innovative treatment strategies for conditions like depression and schizophrenia.
Summary Table of Applications
Mechanism of Action
The mechanism of action of ®-3-([1,1’-Biphenyl]-2-yl)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid involves its interaction with specific molecular targets. The biphenyl group can engage in π-π interactions, while the tert-butoxycarbonyl-protected amine and propanoic acid moieties can form hydrogen bonds and ionic interactions. These interactions influence the compound’s binding affinity and specificity towards its targets, affecting various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomerism: Biphenyl Substitution
Biphenyl-2-yl vs. Biphenyl-4-yl Derivatives
Notes:
Aromatic Substituent Variations
Fluorinated and Heterocyclic Derivatives
Notes:
Backbone Modifications
Amino Acid Chain Alterations
Notes:
- Hydroxy-containing derivatives (e.g., ) may serve as intermediates for prodrug synthesis.
Biological Activity
(R)-3-([1,1'-Biphenyl]-2-yl)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid, commonly referred to as a biphenyl-derived amino acid, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, including a biphenyl moiety and a tert-butoxycarbonyl (Boc) protecting group on the amino functionality. Understanding its biological activity is crucial for exploring its therapeutic applications.
- Molecular Formula : C20H23NO4
- Molecular Weight : 341.41 g/mol
- CAS Number : 128779-47-5
- Purity : 95%
The biological activity of this compound is largely attributed to its ability to interact with various biological targets. Research indicates that compounds containing biphenyl and amino acid structures can exhibit diverse pharmacological effects, including:
- Antiviral properties
- Antiinflammatory effects
- Anticancer activity
Antiviral Activity
Recent studies have highlighted the antiviral potential of biphenyl-containing compounds. For instance, derivatives similar to (R)-3-([1,1'-Biphenyl]-2-yl)-2-((tert-butoxycarbonyl)amino)methyl)propanoic acid have shown promising results against viral infections such as:
- Tobacco Mosaic Virus (TMV) : Compounds with similar structures demonstrated significant antiviral activity, suggesting that modifications in the biphenyl structure can enhance efficacy against specific viruses .
Antiinflammatory Effects
The anti-inflammatory properties of biphenyl derivatives have been documented in various models:
- In vitro studies : Showed that certain derivatives can inhibit pro-inflammatory cytokines, indicating potential use in treating inflammatory diseases .
Anticancer Activity
Biphenyl-based compounds have been investigated for their anticancer properties:
- Cell line studies : Indicated that these compounds can induce apoptosis in cancer cells, pointing towards their potential as chemotherapeutic agents .
Case Study 1: Antiviral Efficacy Against TMV
A study evaluated the antiviral activity of several biphenyl derivatives against TMV. The results indicated that certain modifications in the amino acid structure significantly increased antiviral potency. The most effective compound achieved a protection rate of approximately 69% at a concentration of 500 µg/mL .
Case Study 2: Inhibition of Inflammatory Cytokines
In another study focusing on anti-inflammatory effects, a series of biphenyl derivatives were tested for their ability to inhibit TNF-alpha production in macrophages. One derivative showed a dose-dependent inhibition with an IC50 value of 12 µM, demonstrating its potential for treating chronic inflammatory conditions .
Comparative Analysis of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
